molecular formula C19H28Cl2N2S B13729205 6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride CAS No. 18937-25-2

6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride

Cat. No.: B13729205
CAS No.: 18937-25-2
M. Wt: 387.4 g/mol
InChI Key: ZXLAFRDMXUDOQB-UHFFFAOYSA-N
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Description

6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride can be achieved through several synthetic routes. One common method involves the intramolecular oxidative coupling of 1,3-di(1H-indol-3-yl)propanes in the presence of reagents such as phenyliodine(III)bis(trifluoroacetate) (PIFA), DDQ, and TMSCl . This method yields the desired compound with moderate to excellent efficiency.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like PIFA and DDQ.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: PIFA, DDQ, and TMSCl are commonly used reagents.

    Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield quinoline derivatives, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can inhibit the activity of enzymes such as topoisomerase I, leading to the disruption of DNA replication and cell division . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

18937-25-2

Molecular Formula

C19H28Cl2N2S

Molecular Weight

387.4 g/mol

IUPAC Name

dimethyl-[3-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-ylsulfanyl)propyl]azanium;dichloride

InChI

InChI=1S/C19H26N2S.2ClH/c1-21(2)13-8-14-22-19-15-9-4-3-5-11-17(15)20-18-12-7-6-10-16(18)19;;/h6-7,10,12H,3-5,8-9,11,13-14H2,1-2H3;2*1H

InChI Key

ZXLAFRDMXUDOQB-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCSC1=C2CCCCCC2=[NH+]C3=CC=CC=C31.[Cl-].[Cl-]

Origin of Product

United States

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